2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride
Description
2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol hydrochloride is a fluorinated pyrrolidine derivative with a hydrochloride counterion. Its fluorine substituents likely enhance metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
2,2-difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-7(9,6-11)5-10-3-1-2-4-10;/h11H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFGWURCXJDYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(CO)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride typically involves the reaction of pyrrolidine with a fluorinated carbon chain precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction. The reaction is usually carried out at temperatures ranging from 0°C to 100°C, depending on the specific synthetic route employed .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated carbon chain and pyrrolidine ring contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Structural Analogues with Pyrrolidine Moieties
(a) 1-(1,3-Diphenylpropan-2-yl)pyrrolidine Hydrochloride (GC41747)
- Molecular Formula : C₁₉H₂₃N·HCl
- Molecular Weight : 301.9 g/mol
- Key Features : Contains a pyrrolidine ring linked to a diphenylpropane backbone. The hydrochloride salt improves solubility in polar solvents (e.g., PBS: 10 mg/mL).
- Applications : Used as a reference standard for dissociative anesthetics due to structural similarity to ketamine analogs .
- Comparison : Unlike 2,2-difluoro-3-pyrrolidin-1-ylpropan-1-ol hydrochloride, GC41747 lacks fluorine substituents but shares the pyrrolidine-hydrochloride motif. The diphenyl groups in GC41747 enhance hydrophobic interactions, whereas the fluorinated chain in the target compound may improve bioavailability .
(b) 2-{5-Fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine Hydrochloride
- Molecular Formula : C₉H₁₁ClFN₃
- Molecular Weight : 215.66 g/mol
- Key Features : Combines a fluorinated pyrrolopyridine core with an ethylamine side chain.
- Applications: Potential use in oncology due to the pyrrolopyridine scaffold’s prevalence in kinase inhibitors .
- Comparison: Both compounds feature fluorine atoms and pyrrolidine-related rings. However, the pyridine ring in this analog introduces aromaticity, altering electronic properties compared to the aliphatic propanol backbone of the target compound .
Fluorinated Hydrochloride Salts
(a) (2r,3s/2s,3r)-3-(4-Chloro-5-fluoro-6-pyrimidinyl)-2-(2,4-difluorophenyl)butan-2-ol Hydrochloride (BP 1331)
- Molecular Features : Contains multiple fluorine atoms on both aromatic and aliphatic chains.
- Applications : Antifungal or antiviral candidates due to halogenated pyrimidine motifs .
- Comparison: The difluorophenyl group in BP 1331 mirrors the 2,2-difluoro substitution in the target compound. However, BP 1331’s pyrimidine ring introduces hydrogen-bonding sites absent in the simpler propanol structure of 2,2-difluoro-3-pyrrolidin-1-ylpropan-1-ol hydrochloride .
Solubility and Stability Comparisons
| Compound | Solubility (mg/mL) | Key Stability Notes |
|---|---|---|
| Midodrine Hydrochloride | Soluble in water, ethanol | Degrades under acidic conditions |
| L-Lysine Hydrochloride | >100 in water | Hygroscopic; stable at RT |
| 1-(1,3-Diphenylpropan-2-yl)pyrrolidine HCl | 10 in PBS, 30 in ethanol | Stable at -20°C; light-sensitive |
| 2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol HCl (Inferred) | Likely >5 in DMSO/ethanol | Fluorine may reduce hydrolysis |
Notes:
- Midodrine hydrochloride’s solubility profile () suggests that aliphatic hydrochlorides generally exhibit high aqueous solubility, a trait likely shared by the target compound.

- Fluorination in the target compound may enhance stability against enzymatic degradation compared to non-fluorinated analogs like L-lysine hydrochloride .
Pharmacological and Spectroscopic Behavior
- Erlotinib Hydrochloride : Exhibits strong binding to serum albumin (BSA) via hydrophobic and electrostatic interactions, as shown by absorption spectroscopy ().

- Inference for Target Compound : The pyrrolidine and fluorinated chain in 2,2-difluoro-3-pyrrolidin-1-ylpropan-1-ol hydrochloride may similarly interact with proteins, though its smaller size compared to erlotinib could limit binding affinity .
Biological Activity
2,2-Difluoro-3-pyrrolidin-1-ylpropan-1-ol;hydrochloride is a fluorinated compound with significant potential in biological applications. Its unique structure, characterized by a pyrrolidine ring and a hydroxyl group, positions it as a candidate for various pharmacological investigations. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The molecular formula of this compound is with a molecular weight of approximately 237.12 g/mol. The compound is synthesized through reactions involving pyrrolidine and fluorinated carbon chains under controlled conditions, typically using solvents like dichloromethane or ethanol and catalysts such as palladium or platinum.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets including enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and stability, which may lead to inhibition of enzyme activity or modulation of receptor functions.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.
- Receptor Modulation : It can modulate receptor functions, potentially affecting signaling pathways related to various physiological processes.
Biological Activity
Recent studies have indicated that this compound shows promise in several areas:
Enzyme Interaction Studies
In vitro assays have been conducted to explore the interaction of this compound with various enzymes. For example:
- Acetylcholinesterase Inhibition : Some piperazine derivatives have shown the ability to inhibit acetylcholinesterase, indicating a potential pathway for similar compounds like this compound .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Molecular Structure | Notable Biological Activity |
|---|---|---|
| 2,2-Difluoro-3-(piperazin-1-yl)propan-1-ol | Structure | Antimicrobial properties |
| Pyrrolidine derivatives | Varies | Enzyme inhibition (e.g., acetylcholinesterase) |
| Fluorinated alcohols | Varies | Potential receptor modulation |
Case Study 1: Antimicrobial Efficacy
A study evaluating pyrrolidine derivatives found that certain modifications enhanced their antimicrobial efficacy against biofilms formed by resistant bacterial strains. This suggests that structural variations in compounds like this compound could lead to improved bioactivity against challenging pathogens .
Case Study 2: Enzyme Interaction
In research focused on enzyme inhibition, derivatives structurally related to 2,2-Difluoro compounds were tested for their ability to inhibit specific enzymes involved in metabolic pathways. Results indicated significant inhibition at varying concentrations, supporting further investigation into their therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


